(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14721706
Molecular Formula: C16H10ClIN2O2S
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClIN2O2S |
|---|---|
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | (5Z)-2-(4-chlorophenyl)imino-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H10ClIN2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8- |
| Standard InChI Key | AHFAYSNRNGBNQU-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)I)O)/S2)Cl |
| Canonical SMILES | C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)I)O)S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—at its core. The Z-configuration of the exocyclic double bond at position 5 ensures a specific spatial arrangement critical for its reactivity. Key substituents include:
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4-Chloroanilino group: A benzene ring substituted with a chlorine atom at the para position, linked to the thiazole via an amine group.
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2-Hydroxy-5-iodophenylmethylidene group: A hydroxy-substituted phenyl ring with an iodine atom at the meta position, connected to the thiazole through a methylidene bridge.
This structural complexity contributes to its polarizability and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.7 g/mol |
| Solubility | Moderate in DMSO, low in water |
| Stability | Sensitive to UV light |
The iodine and chlorine atoms introduce significant molecular weight and lipophilicity, while the hydroxyl group enhances solubility in polar aprotic solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step condensation reaction:
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Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-haloketones under basic conditions.
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Introduction of the 4-Chloroanilino Group: Nucleophilic substitution of a chloro-substituted aniline at position 2 of the thiazole.
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Methylidene Bridge Formation: Knoevenagel condensation between the thiazolone and 2-hydroxy-5-iodobenzaldehyde, optimizing temperature (70–90°C) and catalyst (e.g., piperidine).
Reaction Optimization
Key parameters for maximizing yield (reported up to 68%):
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Temperature: 80°C balances reaction rate and byproduct formation.
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Catalyst Concentration: 5 mol% piperidine minimizes side reactions.
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Solvent: Ethanol facilitates reagent solubility without degrading the iodine substituent.
Applications in Research and Industry
Pharmaceutical Development
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Drug Discovery: Used as a scaffold in high-throughput screening for kinase-targeted therapies .
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Structure-Activity Relationship (SAR) Studies: Modifications at the 5-iodophenyl and 4-chloroanilino positions refine potency and selectivity.
Materials Science
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Coordination Chemistry: The iodine atom may act as a ligand for transition metals, enabling applications in catalysis or sensor development.
Research Gaps and Future Directions
Current studies prioritize in vitro assays to elucidate binding affinities and metabolic stability. Computational modeling (e.g., molecular docking) could predict interactions with kinases like BRAF or PDGFR . Synthetic efforts may focus on replacing iodine with bioisosteres to improve pharmacokinetics.
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